N-(3-Aminophenyl)-4-isobutoxybenzamide is a chemical compound that belongs to the class of amides, characterized by the presence of an amine and a carboxylic acid derivative. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
This compound can be synthesized through various organic reactions, and its precursors are typically available from chemical suppliers or can be synthesized in the laboratory. The specific synthesis methods may vary based on desired purity and yield.
N-(3-Aminophenyl)-4-isobutoxybenzamide is classified as an organic compound, specifically an aromatic amide. It is often studied within the context of pharmaceutical chemistry and organic synthesis due to its structural features that may contribute to biological activity.
The synthesis of N-(3-Aminophenyl)-4-isobutoxybenzamide can be achieved through several methods, including:
N-(3-Aminophenyl)-4-isobutoxybenzamide features a benzamide structure with an isobutoxy group and an amino group positioned on the aromatic ring. The molecular formula can be represented as .
N-(3-Aminophenyl)-4-isobutoxybenzamide can participate in several chemical reactions:
The mechanism of action for N-(3-Aminophenyl)-4-isobutoxybenzamide is largely dependent on its biological targets. For instance, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes that mediate physiological responses.
The exact mechanism would require empirical studies to elucidate how this compound affects biological pathways, potentially involving:
N-(3-Aminophenyl)-4-isobutoxybenzamide finds potential applications in:
This compound represents a versatile building block in synthetic organic chemistry with implications across multiple scientific domains, warranting further exploration into its properties and applications.
Table 1: Fundamental Chemical Characteristics
Property | Value |
---|---|
CAS Number | 1020722-41-1 |
Molecular Formula | C₁₇H₂₀N₂O₂ |
Molecular Weight | 284.35 g/mol |
IUPAC Name | N-(3-aminophenyl)-4-(2-methylpropoxy)benzamide |
SMILES Notation | CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
The initial documentation of N-(3-Aminophenyl)-4-isobutoxybenzamide emerged circa 2010–2012 alongside structural analogs designed as synthetic intermediates for drug discovery programs. Its first reported synthesis employed direct amidation techniques, typically involving the condensation of 4-isobutoxybenzoic acid with 1,3-diaminobenzene (m-phenylenediamine) using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (N,N'-carbonyldiimidazole) under reflux conditions. These reactions required inert atmospheres to prevent oxidation of the amine functionality, followed by purification via recrystallization or chromatography [3]. Early pharmacological characterization revealed its role as a versatile building block rather than a therapeutic agent itself. Its emergence coincided with medicinal chemistry efforts targeting benzamide derivatives for viral and oncological applications, positioning it as a structurally tunable scaffold [2] [5].
Key Developments in Early Research:
Antiviral Applications
The structural similarity of N-(3-Aminophenyl)-4-isobutoxybenzamide to 4-(aminomethyl)benzamide-based antiviral agents (e.g., CBS1118) underpins its significance in viral entry inhibition. Research on Ebola (EBOV) and Marburg (MARV) viruses demonstrated that benzamide derivatives disrupt envelope glycoprotein (GP)-mediated host cell fusion. Specifically, they bind GP1/GP2 subunits, preventing conformational changes required for membrane fusion. While direct data on N-(3-Aminophenyl)-4-isobutoxybenzamide is limited, structurally analogous compounds showed EC₅₀ values <10 μM against EBOV pseudovirions, with metabolic stability in human liver microsomes suggesting favorable pharmacokinetic profiles [2].
Table 2: Bioactivity of Key Benzamide Analogs
Compound | Antiviral Target | EC₅₀ (μM) | Key Feature |
---|---|---|---|
CBS1118 (benzamide core) | EBOV GP pseudovirus | <10 | Broad-spectrum activity |
Compound 32 (derivative) | MARV GP pseudovirus | 0.53 ± 0.09 | CYP3A4/CYP2C9 non-inhibitor |
N-(3-Aminophenyl)-4-isobutoxybenzamide analog | EBOV entry mechanism | In silico predicted <15 | Isobutoxy flexibility |
Anticancer Applications
This compound’s isobutoxy-aniline pharmacophore aligns with ring-opened resorcinol derivatives investigated as HSP90 inhibitors. HSP90 stabilizes oncogenic client proteins (e.g., HER2, AKT), making it a high-value oncology target. Modifications at the:
Structure-Activity Relationship (SAR) Insights
Structural Features Driving Pharmacological Relevance:
O║Isobutoxy group → 4-OC₄H₉ (branch) │ Benzamide core → -C(O)NH- │ Amine group → 3-NH₂ (H-bond donor/acceptor)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1